7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 476482-65-2
Cat. No.: VC7494843
Molecular Formula: C15H12BrN5O2S2
Molecular Weight: 438.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476482-65-2 |
|---|---|
| Molecular Formula | C15H12BrN5O2S2 |
| Molecular Weight | 438.32 |
| IUPAC Name | 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C15H12BrN5O2S2/c1-20-11-10(12(22)19-14(20)23)21(13(16)18-11)6-7-24-15-17-8-4-2-3-5-9(8)25-15/h2-5H,6-7H2,1H3,(H,19,22,23) |
| Standard InChI Key | CLOUHBWZPVLQHT-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCSC3=NC4=CC=CC=C4S3 |
Introduction
The compound 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a heterocyclic organic molecule with potential applications in medicinal chemistry. It combines a purine core with functionalized benzothiazole and bromine substituents, which are known for their bioactive properties. This article delves into the structural, physicochemical, and potential biological aspects of this compound.
Chemical Identity
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IUPAC Name: 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
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Molecular Formula: C13H10BrN5O2S
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CAS Number: 476482-65-2
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Synonyms:
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7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-3-methylpurine-2,6-dione
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STK984494
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Structural Features
The compound features:
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Purine Core: A bicyclic structure containing nitrogen atoms at strategic positions, contributing to its potential as a bioactive molecule.
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Benzothiazole Moiety: Known for its antimicrobial and anticancer activities.
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Bromine Substitution: Enhances molecular reactivity and potential for halogen bonding in biological systems.
| Feature | Description |
|---|---|
| Molecular Weight | 384.22 g/mol |
| 2D Structure | Contains purine and benzothiazole rings |
| Functional Groups | Bromine, thioether (-S-) linkage |
Synthesis
The synthesis of this compound typically involves:
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Starting Materials: Benzothiazole derivatives and brominated purines.
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Reaction Mechanism:
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Formation of a thioether bond between the benzothiazole sulfur and the ethyl group on the purine core.
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Bromination at the purine's 8-position.
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Reactions are carried out under controlled conditions to ensure specificity and yield.
Biological Significance
Compounds with structural similarity to this molecule have demonstrated:
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Antimicrobial Activity:
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Anticancer Potential:
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Other Activities:
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Potential as enzyme inhibitors due to interaction with active sites via halogen bonding or hydrogen bonding.
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Research Applications
This compound may serve as:
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A lead molecule for drug development targeting microbial infections or cancer.
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A probe in biochemical assays to study enzyme-ligand interactions.
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A candidate for further modification to enhance pharmacokinetic properties.
Limitations and Challenges
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Limited Data Availability: No comprehensive studies on this specific compound's biological activity have been published.
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Stability Concerns: The thioether bond may be prone to oxidation under certain conditions.
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